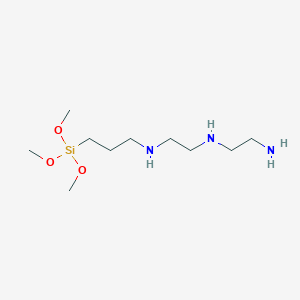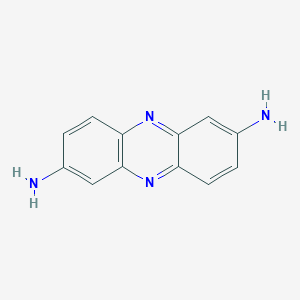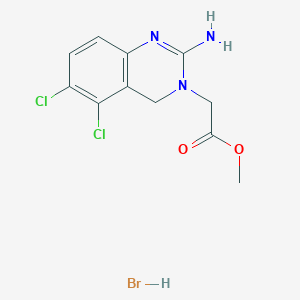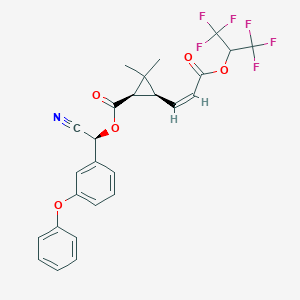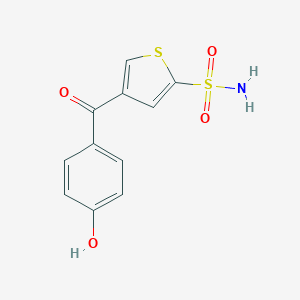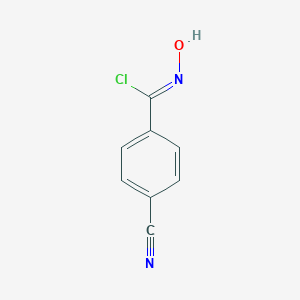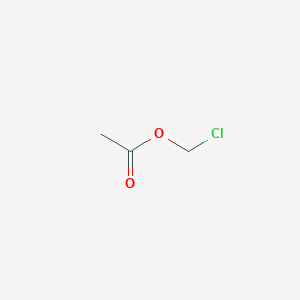
4-(3-硝基苄基)吗啉
概述
描述
4-(3-Nitrobenzyl)morpholine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 . It is a compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 4-(3-Nitrobenzyl)morpholine includes a total of 31 bonds. These consist of 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 nitro group (aromatic), and 1 ether (aliphatic) .科学研究应用
生物还原烷基化剂:4-(3-硝基苄基)吗啉在还原后可产生具有烷基化的中间体。此特性对于设计用于药物化学的潜在生物还原烷基化剂有影响 (Kirkpatrick, Johnson, & Sartorelli, 1986).
化学合成:该化合物已被用于合成各种化学品,例如双(2,4-二芳基咪唑-5-基)二硒化物,展示了其在促进复杂化学反应中的作用 (Atanassov, Zhou, Linden, & Heimgartner, 2002).
晶体学研究:4-(3-硝基苄基)吗啉因其晶体学特性而被研究,这对于了解其在各种化学和药理学应用中的结构特征非常重要 (Al-Mutairi et al., 2021).
智能吗啉官能共聚物:该化合物已被用于吗啉官能均聚物和共聚物的合成,突出了其在聚合物科学领域的应用 (Lessard, Savelyeva, & Maríc, 2012).
抗菌活性:涉及 4-(3-硝基苄基)吗啉衍生物的研究已经检验了它们作为抗菌剂的潜力,提供了对其生物活性的见解 (Janakiramudu et al., 2017).
细胞毒性和抗菌活性:研究还集中于与 4-(3-硝基苄基)吗啉相关的化合物的细胞毒性和抗菌活性,有助于了解其在癌症研究和感染控制中的潜力 (Okumuş et al., 2016).
安全和危害
属性
IUPAC Name |
4-[(3-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORMTYLSFKKOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354812 | |
| Record name | 4-(3-nitrobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrobenzyl)morpholine | |
CAS RN |
123207-57-8 | |
| Record name | 4-(3-nitrobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

